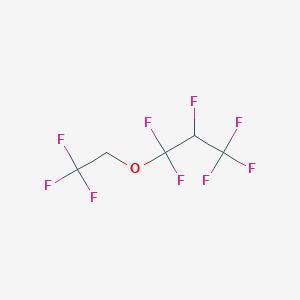
3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hexan-1-ol, also known as C7F15COH, is a fluorinated alcohol with a wide range of applications in the field of organic synthesis. It is a highly versatile compound, with a low boiling point and high solubility in both organic and aqueous solvents. It is known for its unique properties, such as low volatility, low flammability, and high thermal stability. These properties make it an attractive choice for use in a variety of applications, including organic synthesis, pharmaceuticals, and materials science.
Applications De Recherche Scientifique
Fluorocyclohexanes and Derivatives
Research on fluorocyclohexanes, such as those involving 3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hexan-1-ol, focuses on understanding their chemical properties and potential applications. For example, a study by Godsell, Stacey, and Tatlow (1958) discusses the fluorination of benzene, leading to the production of various fluorocyclohexanes and their derivatives (Godsell, Stacey, & Tatlow, 1958).
Synthesis of Perfluorinated Compounds
Perfluorinated compounds, closely related to the chemical , have been synthesized for various purposes. Lentz and Patzschke (2004) detailed the synthesis of octafluoro-1, 2-dimethylenecyclobutane, a complex perfluorinated compound, demonstrating the diverse chemical reactions and structures possible with these fluorinated compounds (Lentz & Patzschke, 2004).
Reactions with Polyfluoroazaolefins
The reactivity of polyfluoroazaolefins, similar in structure to 3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hexan-1-ol, was explored by Coe and Holton (1977). They described the interactions of these compounds with diazomethane, leading to the formation of various fluorinated aziridines and azoles (Coe & Holton, 1977).
Liquid-Liquid Phase Behavior in Ionic Liquids
Vale, Rathke, Will, and Schröer (2011) investigated the phase behavior of solutions involving 1-Dodecyl-3-methylimidazolium Bis((trifluoromethyl)sulfonyl)amide in various alcohols, including hexan-1-ol, a compound structurally similar to 3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hexan-1-ol. This study contributes to understanding the solubility and phase behavior of fluorinated alcohols in different solvents (Vale, Rathke, Will, & Schröer, 2011).
Synthesis and Reactivity of Fluorinated Compounds
Further studies, such as those by Tyrra et al. (2005) and Barten, Kadyrov, and Röschenthaler (2002), delve into the synthesis and reactivity of various fluorinated compounds. These studies provide insight into the chemical behavior and potential applications of fluorinated alcohols and their derivatives in different chemical environments (Tyrra et al., 2005); (Barten, Kadyrov, & Röschenthaler, 2002).
Safety And Hazards
Fluorinated compounds, such as “3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hexan-1-ol”, can be hazardous. They may cause irritation to the skin, eyes, and mucous membranes . It’s important to handle these compounds with appropriate personal protective equipment, including gloves and safety glasses .
Propriétés
IUPAC Name |
3,3,4,4,5,6,6,6-octafluoro-5-(trifluoromethyl)hexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F11O/c8-3(9,1-2-19)5(11,12)4(10,6(13,14)15)7(16,17)18/h19H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUQRWZHUUPZGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F11O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379897 |
Source


|
| Record name | 3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hexan-1-ol | |
CAS RN |
89076-11-9 |
Source


|
| Record name | 3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 89076-11-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














